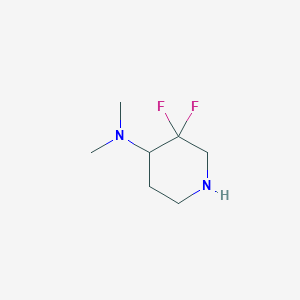

3,3-Difluoro-N,N-dimethylpiperidin-4-amine

Description

3,3-Difluoro-N,N-dimethylpiperidin-4-amine (CAS: CID 135172139) is a fluorinated piperidine derivative with the molecular formula C₇H₁₄F₂N₂. Its structure features a piperidine ring substituted with two fluorine atoms at the 3,3-positions and a dimethylamino group at the 4-position. Key structural and physicochemical properties include:

- SMILES:

CN(C)C1CCNCC1(F)F - InChIKey:

DLWKJRPXEVJOQR-UHFFFAOYSA-N - Molecular Weight: 176.20 g/mol (free base) .

The compound’s difluoro substitution likely enhances its metabolic stability and influences electronic properties compared to non-fluorinated analogs. It serves as a versatile intermediate in medicinal chemistry, particularly for targeting enzymes and receptors where fluorine substitution modulates binding affinity .

Properties

Molecular Formula |

C7H14F2N2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3,3-difluoro-N,N-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C7H14F2N2/c1-11(2)6-3-4-10-5-7(6,8)9/h6,10H,3-5H2,1-2H3 |

InChI Key |

DLWKJRPXEVJOQR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCNCC1(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N,N-dimethylpiperidin-4-amine typically involves the fluorination of a suitable piperidine precursor. One common method is the reaction of 3,3-difluoropiperidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the removal of fluorine atoms or the reduction of the piperidine ring.

Common Reagents and Conditions

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products

Substitution: Products with various functional groups replacing the fluorine atoms.

Oxidation: N-oxides of the original compound.

Reduction: De-fluorinated or reduced piperidine derivatives.

Scientific Research Applications

3,3-Difluoro-N,N-dimethylpiperidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N,N-dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Core

The dimethylpiperidin-4-amine scaffold is widely utilized in drug discovery. Key analogs and their distinguishing features are summarized below:

Impact of Fluorine Substitution

The 3,3-difluoro motif in the target compound introduces unique properties:

- Lipophilicity : Fluorine increases logP values, improving membrane permeability. For example, the trifluoromethylpyridine derivative () has a logP ~2.5, while the target compound’s logP is estimated at ~1.8, balancing solubility and permeability .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life compared to compounds like 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine (), where bromine may undergo faster clearance .

Biological Activity

3,3-Difluoro-N,N-dimethylpiperidin-4-amine (DFDMPA) is an organic compound characterized by a piperidine structure with two fluorine atoms at the 3-position and dimethylamino substituents. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities and applications as a pharmaceutical intermediate.

Chemical Structure and Properties

The molecular formula of DFDMPA is . The incorporation of fluorine atoms enhances its binding affinity to biological targets and improves metabolic stability, making it a valuable scaffold in drug design.

Biological Activity

Research indicates that DFDMPA exhibits various biological activities, primarily through interactions with enzymes and receptors:

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to DFDMPA. Key findings include:

- Cytotoxicity Studies : Research on similar piperidine derivatives has demonstrated selective cytotoxicity against malignant cells compared to non-malignant cells. For instance, compounds that share structural features with DFDMPA have shown significant activity against human cancer cell lines, indicating potential for development as anticancer agents .

- Structure-Activity Relationship (SAR) : The unique combination of fluorine atoms and dimethylamino groups in DFDMPA contributes to its reactivity profile. Comparative studies with related compounds have highlighted how modifications in structure can lead to variations in biological activity, underscoring the importance of fluorination in enhancing therapeutic potential .

Comparative Analysis

To better understand the uniqueness of DFDMPA, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,3-Difluoropiperidine | Lacks dimethylamino group | Less versatile |

| N,N-Dimethylpiperidin-4-amine | Lacks fluorine atoms | Affects reactivity |

| 3-Fluoro-N,N-dimethylpiperidin-4-amine | Contains one fluorine atom | Different properties |

| This compound | Fluorinated with dimethylamino group | Enhanced binding affinity and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.